2-Chloro-4-(trifluoromethoxy)phenacyl bromide
CAS No.:
Cat. No.: VC17243287
Molecular Formula: C9H5BrClF3O2
Molecular Weight: 317.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrClF3O2 |
|---|---|
| Molecular Weight | 317.48 g/mol |
| IUPAC Name | 2-bromo-1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C9H5BrClF3O2/c10-4-8(15)6-2-1-5(3-7(6)11)16-9(12,13)14/h1-3H,4H2 |
| Standard InChI Key | FQPIHAGCAAQVOC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Cl)C(=O)CBr |
Introduction
Structural and Nomenclature Considerations
The systematic IUPAC name for this compound is 2-bromo-1-(2-chloro-4-(trifluoromethoxy)phenyl)ethan-1-one. Its molecular formula is , with a molecular weight of 317.49 g/mol. The benzene ring features substituents at the 2- and 4-positions: a chlorine atom and a trifluoromethoxy group (), respectively. The α-bromo ketone moiety () is highly reactive, enabling participation in Hantzsch thiazole synthesis and other cyclization reactions .
Crystallographic and Stereoelectronic Features
While single-crystal diffraction data specific to this compound are unavailable, analogous phenacyl bromides exhibit planar aromatic rings with bond angles consistent with sp² hybridization. The trifluoromethoxy group adopts a conformation that minimizes steric hindrance, while the electron-withdrawing nature of both substituents polarizes the ketone group, enhancing electrophilicity at the carbonyl carbon .
Synthetic Methodologies
Bromination of 2-Chloro-4-(trifluoromethoxy)acetophenone
The most common synthesis involves brominating 2-chloro-4-(trifluoromethoxy)acetophenone using bromine () in the presence of hydrogen bromide () and acetic acid. This method mirrors protocols for structurally related compounds :
Reaction Conditions
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Substrate: 2-Chloro-4-(trifluoromethoxy)acetophenone
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Reagents: Bromine (1.1 equiv), 48% HBr (catalytic)
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Solvent: Acetic acid
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Temperature: Room temperature (20–25°C)
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Duration: 12–16 hours
Procedure
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Dissolve the acetophenone derivative in acetic acid.
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Add bromine dropwise under an inert atmosphere.
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Stir until completion (monitored via TLC or LC-MS).
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Quench with ice water, adjust pH to 5–6 using sodium bicarbonate.
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Filter and recrystallize the precipitate from ethanol.
Yield: 70–85% (estimated based on analogous reactions) .
Alternative Pathways
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.49 g/mol |
| Appearance | Off-white crystalline solid |
| Melting Point | 98–102°C (predicted) |
| Solubility | Soluble in DMF, DMSO, THF; sparingly in EtOH |
| Stability | Hygroscopic; store under inert atmosphere |
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃):
Reactivity and Applications
Hantzsch Thiazole Synthesis
The compound reacts with thioamides to form thiazole rings, a reaction pivotal in drug discovery. For example:
This reaction proceeds via nucleophilic attack by the thioamide sulfur, followed by cyclization and elimination .
Anticancer Agent Development
Hybrids synthesized from this compound demonstrate BRAF V600E kinase inhibition. For instance, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole (derived from analogous bromides) showed IC₅₀ values of 0.12–0.16 μM against melanoma and breast cancer cell lines .
Antimicrobial Activity
Thiazole derivatives bearing the trifluoromethoxy group exhibit enhanced antimicrobial potency. One analog displayed MIC values of 31.25 μg/mL against Salmonella typhimurium, outperforming gentamicin .
Challenges and Future Directions
Current limitations include the lack of large-scale synthetic protocols and detailed pharmacokinetic studies. Future research should prioritize:
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